molecular formula C8H18N2O2 B1387534 6-Amino-N-(2-hydroxyethyl)hexanamide CAS No. 35408-82-3

6-Amino-N-(2-hydroxyethyl)hexanamide

Cat. No.: B1387534
CAS No.: 35408-82-3
M. Wt: 174.24 g/mol
InChI Key: SPBFQZKCMZGTPY-UHFFFAOYSA-N
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Description

6-Amino-N-(2-hydroxyethyl)hexanamide is a chemical compound with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol It is characterized by the presence of an amino group, a hydroxyethyl group, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(2-hydroxyethyl)hexanamide typically involves the reaction of 6-aminohexanoic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 6-aminohexanoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-N-(2-hydroxyethyl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-N-(2-hydroxyethyl)hexanamide is unique due to the presence of both an amino group and a hydroxyethyl group, which confer a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in synthetic chemistry and a versatile molecule for various applications .

Properties

IUPAC Name

6-amino-N-(2-hydroxyethyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c9-5-3-1-2-4-8(12)10-6-7-11/h11H,1-7,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFQZKCMZGTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655671
Record name 6-Amino-N-(2-hydroxyethyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35408-82-3
Record name 6-Amino-N-(2-hydroxyethyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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